[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate [(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate 1,2-Diarachidonoyl-sn-glycero-3-PC is a phospholipid containing the polyunsaturated long-chain (20:4) arachidonic acid inserted at the sn-1 and sn-2 positions. It can be used in the generation of micelles, liposomes, and other types of artificial membranes.
Brand Name: Vulcanchem
CAS No.: 17688-29-8
VCID: VC21046796
InChI: InChI=1S/C48H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,26-29,32-35,46H,6-13,18-19,24-25,30-31,36-45H2,1-5H3/b16-14-,17-15+,22-20-,23-21-,28-26-,29-27-,34-32-,35-33-/t46-/m1/s1
SMILES: CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Molecular Formula: C48H80NO8P
Molecular Weight: 830.1 g/mol

[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

CAS No.: 17688-29-8

Cat. No.: VC21046796

Molecular Formula: C48H80NO8P

Molecular Weight: 830.1 g/mol

* For research use only. Not for human or veterinary use.

[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate - 17688-29-8

Specification

CAS No. 17688-29-8
Molecular Formula C48H80NO8P
Molecular Weight 830.1 g/mol
IUPAC Name [(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C48H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,26-29,32-35,46H,6-13,18-19,24-25,30-31,36-45H2,1-5H3/b16-14-,17-15+,22-20-,23-21-,28-26-,29-27-,34-32-,35-33-/t46-/m1/s1
Standard InChI Key LZLVZIFMYXDKCN-QJWFYWCHSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C/CCCCC
SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Appearance Assay:≥95%A solution in chloroform

Introduction

Chemical Structure and Identification

Structural Characteristics

[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate belongs to the phosphatidylcholine family, a major class of glycerophospholipids. The chemical structure features a glycerol backbone with two fatty acid chains attached via ester bonds at positions 1 and 2, while position 3 contains a phosphocholine group. What distinguishes this particular phosphatidylcholine is its specific fatty acid composition – it contains two icosa-5,8,11,14-tetraenoyl chains, with one having a 14E (trans) configuration and the other a 14Z (cis) configuration.

The stereochemistry of the glycerol backbone is specified as 2R, indicating the absolute configuration at carbon 2 of the glycerol moiety. This stereochemical configuration is biologically significant as enzymes involved in lipid metabolism often exhibit stereospecificity . The presence of multiple double bonds in both fatty acid chains contributes to the compound's relatively high degree of unsaturation, which has implications for its physical properties and biological functions.

Chemical Identifiers and Properties

The compound is precisely identified through multiple chemical nomenclature systems, ensuring its proper characterization in chemical databases and research literature. The following table presents the key chemical identifiers and properties:

PropertyValue
CAS Number17688-29-8
Molecular FormulaC48H80NO8P
Molecular Weight830.1 g/mol
Standard InChIKeyLZLVZIFMYXDKCN-QJWFYWCHSA-N
Physical AppearanceSolution in chloroform
Assay≥95%

The compound's unique InChI (International Chemical Identifier) representation provides a standardized way to encode the chemical information, facilitating its identification across different chemical databases and information systems. The isomeric SMILES notation additionally encodes the specific stereochemistry and geometric isomerism present in the molecule.

Phosphatidylcholine Classification and Relevance

General Properties of Phosphatidylcholines

As a phosphatidylcholine, this compound belongs to a class of lipids that are fundamental components of cellular membranes. Phosphatidylcholines are characterized by their zwitterionic nature, maintaining a neutral charge over a wide pH range from strongly acidic to strongly alkaline conditions . This property makes them particularly suitable for forming stable lipid bilayers, which constitute the structural foundation of biological membranes.

Phosphatidylcholines typically represent the most abundant glycerophospholipids in animals and plants, often comprising nearly 50% of the total complex lipids . This prevalence underscores their essential role in cellular architecture and function. In mammalian systems, phosphatidylcholines are especially concentrated in the outer leaflet of plasma membranes, where they account for 80-90% of the lipid composition, establishing asymmetry in membrane structure that is physiologically significant .

Structural Comparison with Related Lipids

While our target compound represents a specific molecular species of phosphatidylcholine, it shares structural similarities with other phospholipids. The primary structural feature that distinguishes phosphatidylcholines from other phospholipids is the trimethylazaniumyl (trimethylammonium) headgroup . This positively charged moiety, balanced by the negative charge on the phosphate group, contributes to the zwitterionic character of the molecule.

In contrast to other phospholipids such as phosphatidylethanolamine or phosphatidylserine, phosphatidylcholines generally exhibit different physical properties that influence membrane characteristics including fluidity, permeability, and curvature. The specific fatty acid composition of [(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, with its polyunsaturated icosatetraenoic acid chains, further distinguishes it from phosphatidylcholines containing more saturated fatty acids.

Biological Significance and Functions

Role in Cellular Membranes

As a phosphatidylcholine species, this compound likely contributes to the structural integrity and functional properties of cellular membranes. Phosphatidylcholines are critical components of the lipid bilayer, forming a hydrophobic barrier that separates cellular compartments and maintains electrochemical gradients across membranes . The presence of multiple unsaturated bonds in the fatty acid chains of this specific phosphatidylcholine would increase membrane fluidity, an important parameter that affects numerous cellular processes including membrane protein function, vesicle formation, and cell signaling.

The asymmetric distribution of phosphatidylcholines, predominantly in the outer leaflet of the plasma membrane, establishes a membrane asymmetry that is essential for normal cellular function . Disruption of this asymmetry often serves as a signal for various cellular processes, including apoptosis and immune cell recognition of damaged or dying cells.

Involvement in Lipid Transport and Metabolism

Beyond their structural role, phosphatidylcholines participate actively in lipid transport within the body. They represent the main phospholipid component circulating in plasma, predominantly associated with lipoproteins, especially high-density lipoproteins (HDL) . This suggests that our compound, as a specific phosphatidylcholine species, may be involved in cholesterol transport and homeostasis.

The polyunsaturated nature of the fatty acid chains in this compound makes it a potential reservoir for bioactive lipids. Enzymatic cleavage of the icosatetraenoic acid chains could release polyunsaturated fatty acids that serve as precursors for eicosanoids, a class of signaling molecules involved in inflammatory responses and other physiological processes.

Research Applications and Significance

Use in Membrane Studies

Due to its well-defined chemical structure and the presence of polyunsaturated fatty acid chains, [(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate serves as a valuable tool for investigating membrane biophysics and biochemistry. Researchers can use this compound to study how specific fatty acid compositions affect membrane properties such as fluidity, permeability, and domain formation. The presence of distinct geometric isomers (E and Z) at the C14 position offers opportunities for studying how subtle structural differences influence lipid packing and organization within membranes.

The compound's availability for research purposes enables investigators to explore fundamental questions about lipid-lipid and lipid-protein interactions within biological membranes. Such studies contribute to our understanding of membrane-associated processes, including signal transduction, membrane fusion, and the function of membrane-embedded proteins.

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